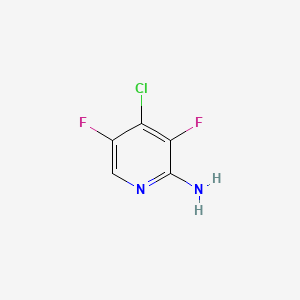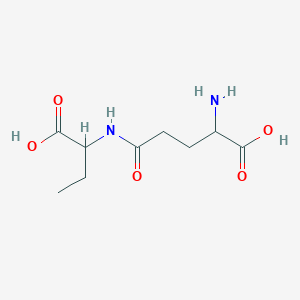
N-(1-carboxypropyl)glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has a molecular formula of C9H16N2O5 and a molecular weight of 232.23 g/mol . It is a derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(1-carboxypropyl)glutamine can be synthesized through the formal condensation of the gamma-carboxy group of glutamic acid with the amino group of 2-aminobutyric acid . This reaction typically requires a catalyst and specific reaction conditions to ensure the proper formation of the dipeptide bond.
Industrial Production Methods: Industrial production of this compound involves the use of enzymatic synthesis methods. Enzymes such as glutamine synthetase can catalyze the formation of this compound under controlled conditions . This method is preferred for large-scale production due to its efficiency and specificity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-carboxypropyl)glutamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
N-(1-carboxypropyl)glutamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a model compound for studying peptide bond formation and enzymatic reactions . In medicine, it is investigated for its potential therapeutic effects, particularly in modulating immune responses and metabolic pathways . In the industry, it is used in the production of specialized peptides and proteins .
Wirkmechanismus
The mechanism of action of N-(1-carboxypropyl)glutamine involves its interaction with specific molecular targets and pathways. It is known to regulate the expression of genes related to metabolism, signal transduction, and cell defense . The compound activates intracellular signaling pathways, influencing various cellular processes such as protein synthesis, cell proliferation, and apoptosis . Its effects are mediated through its role as a precursor for the synthesis of other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
N-(1-carboxypropyl)glutamine is similar to other glutamine derivatives, such as gamma-glutamyl-2-aminobutyric acid and L-N-(3-carboxypropyl)glutamine . it is unique in its specific structure and the types of reactions it undergoes. Its distinct properties make it valuable for specific applications in research and industry.
List of Similar Compounds:- Gamma-glutamyl-2-aminobutyric acid
- L-N-(3-carboxypropyl)glutamine
- Glutamine derivatives such as peptidyl glutaminases and protein-glutamine glutaminases
Eigenschaften
IUPAC Name |
2-amino-5-(1-carboxypropylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZOZPRKGAXGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
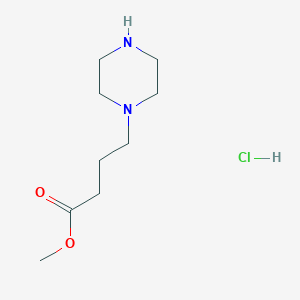
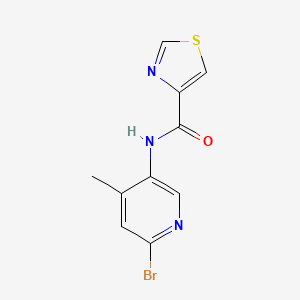

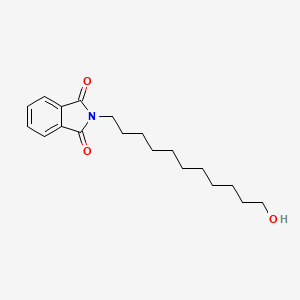
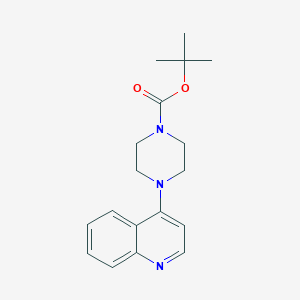
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13896765.png)
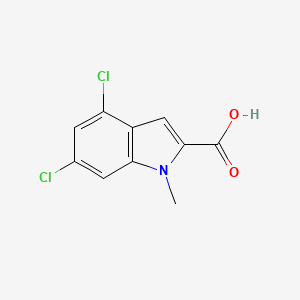
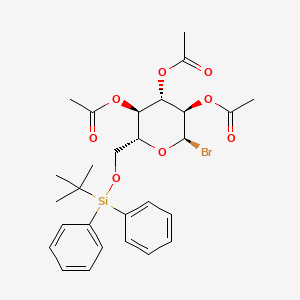

![9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13896791.png)
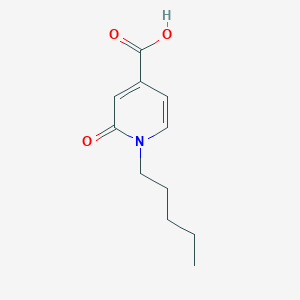
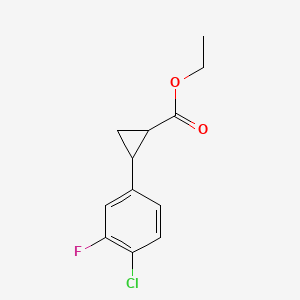
![Ethyl 7-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13896821.png)
